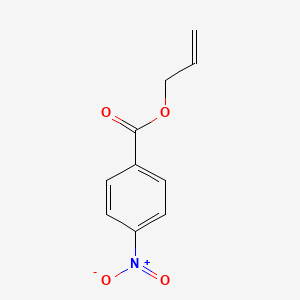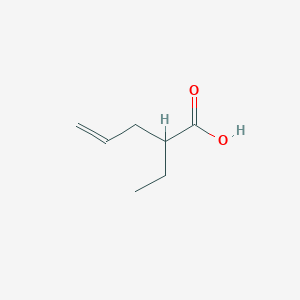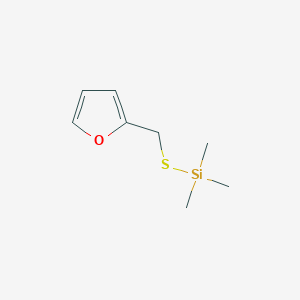
(4-Methylcyclohexyl)benzene
Descripción general
Descripción
“(4-Methylcyclohexyl)benzene” is a chemical compound with the molecular formula C14H20 . It’s also known as “1-Methyl-4-(1-methylcyclohexyl)benzene” and has a molecular weight of 188.309 Da .
Molecular Structure Analysis
The molecular structure of “(4-Methylcyclohexyl)benzene” consists of a benzene ring attached to a methylcyclohexyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
1. Fuel Surrogates and Combustion Chemistry
(Wang et al., 2014) conducted a study on methylcyclohexane (MCH), the simplest alkylated cyclohexane, which is broadly used as a representative cycloalkane component in fuel surrogates. Understanding MCH's combustion chemistry is essential for developing kinetic models for larger cycloalkanes and practical fuels. The study involved synchrotron vacuum ultraviolet photoionization mass spectrometry to investigate species formed during MCH pyrolysis and in premixed flame, contributing significantly to the understanding of combustion processes.
2. Genotoxicity Studies
Research by (Chen et al., 2008) evaluated the genotoxic effects of chemicals like benzene, toluene, and xylene on human lymphocytes. This study used the alkaline comet assay, demonstrating the DNA-damaging potential of these chemicals, thereby contributing to the understanding of their genotoxic properties.
3. Catalysis and Chemical Transformations
(Jiang et al., 2010) explored the catalytic properties of (Cyclopropylidenecyclohexyl)benzene derivatives in the presence of gold catalysts. This research provides insights into the mechanisms of tandem intramolecular C-H and C-C bond activation and their applications in organic synthesis.
4. Photovoltaic Applications
A study by (Hiorns et al., 2009) introduced a new class of macromolecules containing fullerene for photovoltaic applications. These molecules, synthesized through controlled reversible-deactivation radical additions, show promising electronic activity and novel solid-state behavior, indicating potential use in solar energy conversion.
5. Nanoparticle Research
(Bratlie et al., 2007) investigated the effects of platinum nanoparticle shapes on benzene hydrogenation selectivity. The study revealed distinct product formations based on nanoparticle shape, contributing to the understanding of catalytic selectivity in nanoscale materials.
6. Ionic Liquids in Chemical Separation
(Salleh et al., 2018) focused on the use of ionic liquids for separating benzene and cyclohexane. Their research involved screening and experimental validation of ionic liquids using the COSMO-RS model, demonstrating their effectiveness as extracting solvents in separating compounds with close boiling points.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYCOOLMANTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482336 | |
| Record name | (4-Methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1603-60-7 | |
| Record name | (4-Methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylcyclohexyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)](/img/structure/B3048115.png)





![Methyl {1-[(cyclopropylcarbamoyl)amino]cyclohexyl}acetate](/img/structure/B3048122.png)




![2-{[(3,4-Dichlorophenyl)imino]methyl}phenol](/img/structure/B3048132.png)
